DL-5-Fluorolysine hydrochloride
Description
Contextualization within Fluorinated Amino Acid Analogues Research
The field of fluorinated amino acid analogues research is a dynamic and expanding area of chemical biology and medicinal chemistry. The introduction of fluorine, the most electronegative element, into amino acid structures can profoundly alter their properties. nih.gov Fluorine's small size allows it to often be a subtle replacement for hydrogen, yet its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups, conformational preferences, and metabolic stability. nih.govnih.gov
Fluorinated amino acids are broadly categorized and utilized in several ways:
Probes for NMR Spectroscopy: The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its high sensitivity and the low natural abundance of fluorine in biological systems, resulting in background-free spectra. nih.gov
Protein Engineering and Stability: Incorporation of fluorinated amino acids can enhance the thermal and chemical stability of proteins and peptides. rsc.org
Modulation of Biological Activity: The altered electronic properties of fluorinated amino acids can lead to enhanced binding affinities for receptors or enzymes, or in some cases, act as inhibitors. nih.gov
DL-5-Fluorolysine hydrochloride fits within this context as a side-chain fluorinated analogue of a basic amino acid. Its primary utility in research stems from the unique electronic and steric properties conferred by the C-F bond at a position distal to the peptide backbone, allowing for specific investigations into enzyme mechanisms and protein interactions.
Historical Perspective on the Discovery and Initial Academic Investigations of Fluorinated Amino Acids
The exploration of fluorinated organic compounds in a biological context began to gain significant traction in the mid-20th century. The first fluorinated drug, fludrocortisone, was developed in the 1950s, demonstrating that fluorination could enhance the biological properties of natural compounds. This spurred interest in creating fluorinated versions of other biologically important molecules, including amino acids.
While the natural occurrence of fluorinated organic molecules is exceedingly rare, one notable example is the discovery of 4-fluoro-L-threonine, produced by the bacterium Streptomyces cattleya. nih.gov This discovery further fueled research into the synthesis and properties of other fluorinated amino acids.
Initial investigations into synthetic fluorinated amino acids focused on understanding how the C-F bond would influence their chemical and biological behavior. Synthetic chemists developed various methods for the selective introduction of fluorine into amino acid side chains. rsc.org These early studies laid the groundwork for the more sophisticated applications seen today, establishing the fundamental principles of how fluorination impacts molecular properties.
Significance of this compound as a Research Tool in Biochemistry and Chemical Biology
One of the most well-documented applications of this compound is in the study of radical-based enzymatic reactions. The stability of the C-F bond compared to a C-H bond can be exploited to trap and study transient radical intermediates that are otherwise difficult to observe. This has been particularly valuable in elucidating the catalytic mechanisms of certain aminomutases.
Overview of Key Academic Research Trajectories for this compound
The primary research trajectory for this compound has been its use as a mechanistic probe for the enzyme Lysine (B10760008) 5,6-aminomutase (5,6-LAM) . This enzyme is part of a unique class of radical enzymes that utilize coenzyme B12 and pyridoxal-5'-phosphate (PLP) to catalyze a 1,2-amino group migration.
Key Research Findings from Studies on 5,6-LAM:
| Research Focus | Key Finding | Implication |
| Trapping of Radical Intermediates | By substituting D-lysine with 5-fluorolysine, researchers proposed that the resulting 5-fluoro substrate radical could be captured and analyzed. | This allows for the direct observation and characterization of a key, high-energy intermediate in the catalytic cycle, providing strong evidence for the proposed radical mechanism. |
| Computational Studies | Computational and theoretical chemistry studies have been conducted to model the behavior of 5-fluorolysine as an alternative substrate for 5,6-LAM. | These studies provide a theoretical framework for understanding the electronic effects of the fluorine substitution on the stability and reactivity of the radical intermediates. |
| Elucidation of Hydrogen Abstraction | The use of the four different diastereomers of 5-fluorolysine allows for detailed investigation into which specific hydrogen atom is abstracted by the coenzyme B12-derived radical. | This provides a high level of detail about the stereochemistry of the enzymatic reaction and the precise orientation of the substrate in the active site. |
This focused line of inquiry highlights the power of using a specifically designed amino acid analogue to dissect a complex enzymatic reaction.
Scope and Objectives of Research on this compound
The overarching scope of research involving this compound is to gain a deeper understanding of enzymatic mechanisms at a molecular level. The primary objectives for its use in academic research can be summarized as follows:
To serve as a mechanistic probe: The principal goal is to use this compound to elucidate the catalytic strategies of lysine-utilizing enzymes, particularly those involving radical intermediates.
To validate computational models: Experimental results obtained with this compound can be used to corroborate and refine computational models of enzyme catalysis.
To explore enzyme-substrate specificity: By observing how an enzyme processes this modified substrate, researchers can gain insights into the stringency of substrate recognition and the tolerance of the active site to structural modifications.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14ClFN2O2 |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
(2S)-2,6-diamino-5-fluorohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H/t4?,5-;/m0./s1 |
InChI Key |
KTFUKZRKBXLIKP-YKXIHYLHSA-N |
Isomeric SMILES |
C(CC(CN)F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)F.Cl |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Dl 5 Fluorolysine Hydrochloride
Established Synthetic Pathways for DL-5-Fluorolysine Hydrochloride Production
The synthesis of fluorinated amino acids, including DL-5-Fluorolysine, presents unique challenges due to the high electronegativity of fluorine and the need for selective fluorination. Research in this area has led to the development of various synthetic routes, with a focus on achieving a racemic mixture of the target compound.
Stereoselective and Stereospecific Synthesis Approaches
While the focus of this article is on the racemic mixture (DL-form), it is crucial to acknowledge the advancements in stereoselective synthesis of fluorinated amino acids as they often provide the foundation for non-stereoselective methods. The asymmetric synthesis of fluorinated derivatives of amino acids has been a significant area of research. nih.gov Strategies often involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the fluorinated carbon center. For instance, the synthesis of fluorinated analogs of phenylalanine has been achieved with high diastereoselectivity using chiral Ni(II) complexes. nih.gov Although not directly applied to DL-5-Fluorolysine, these principles of stereocontrol are fundamental to the broader field of fluorinated amino acid synthesis.
The synthesis of racemic 3-fluoro-5-aminolevulinic acid hydrochloride (3F-5-ALA), a structurally related compound, has been achieved through electrophilic fluorination using reagents like Selectfluor®. nih.gov This approach, which introduces fluorine at a later stage of the synthesis, can be adapted to produce racemic mixtures by starting with achiral or racemic precursors.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of any synthetic pathway is critically dependent on the optimization of reaction conditions. For the synthesis of fluorinated compounds, this includes the choice of fluorinating agent, solvent, temperature, and reaction time. In the synthesis of a fluorinated analog of 5-aminolevulinic acid, the fluorination of a keto diester intermediate with Selectfluor® in the presence of sodium hydride was a key step. nih.gov The yield of such reactions can be sensitive to the stoichiometry of the reagents and the reaction temperature.
Novel Reagents and Catalysts in this compound Synthesis
The development of new reagents and catalysts is a continuous effort in organic synthesis. For fluorination reactions, modern electrophilic fluorinating agents like Selectfluor® have become indispensable. mdpi.com Transition-metal-catalyzed reactions have also emerged as powerful tools for the incorporation of fluorine-containing groups. beilstein-journals.org For instance, palladium-catalyzed C-H fluorination has been reported for arenes. beilstein-journals.org
The synthesis of ε-caprolactam, a related cyclic amide, has been achieved through a catalytic process involving amination, hydroximation, and Beckmann rearrangement promoted by trifluoroacetic acid. nih.govnih.gov Such catalytic systems, which can be recycled and promote high conversion and selectivity, are highly desirable for sustainable chemical production. The catalytic fluorination of caprolactam derivatives could represent a potential route to DL-5-Fluorolysine. nih.govnih.gov
Advanced Chemical Derivatization of this compound
The true value of a synthetic compound like this compound lies in its potential for further chemical modification to create functional molecules for research and diagnostics.
Synthesis of Fluorolysine-Containing Peptides and Peptidomimetics for Research Applications
The incorporation of fluorinated amino acids into peptides is a well-established strategy to modulate their properties. rsc.org DL-5-Fluorolysine can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis of peptides carrying 5-fluorouracil (B62378) as a substituent on a glycine (B1666218) moiety demonstrates the feasibility of incorporating fluorinated groups into peptides. capes.gov.br
The synthesis of Fmoc-Lys(5-Fam), a fluorescently labeled lysine (B10760008) derivative, provides a clear blueprint for the preparation of derivatized building blocks for SPPS. nih.gov A similar approach could be used to prepare Fmoc-DL-5-Fluorolysine(X)-OH, where 'X' represents a variety of functional groups, enabling its seamless integration into peptide sequences. The resulting fluorolysine-containing peptides could be used to study peptide-protein interactions, enzyme mechanisms, and for the development of novel therapeutic leads. The introduction of fluorine can influence the peptide's conformation, stability, and binding affinity. nih.gov
| Precursor | Reagent | Product | Application |
| L-Lysine monohydrochloride | 5-Carboxyfluorescein (5-Fam), DIC, HOAt | Fmoc-Lys(5-Fam)-OH | Building block for fluorescently labeled peptides nih.gov |
| N-Cbz γ-amino-β-keto ester | Selectfluor® | Racemic 3-fluoro-5-aminolevulinic acid HCl | Precursor for fluorinated analogs of natural products nih.gov |
| Benzene | Hydroxylamine trifluoroacetate, V compounds | Aniline | Precursor for ε-caprolactam synthesis nih.govnih.gov |
Functionalization of this compound for Probe Development
The development of fluorescent probes is crucial for visualizing biological processes. Fluorinated amino acids can serve as valuable scaffolds for the design of such probes. rsc.org The inherent fluorescence of some fluorinated compounds or the attachment of a fluorophore to the amino acid can be exploited.
The amino group of DL-5-Fluorolysine provides a convenient handle for derivatization. It can be reacted with a variety of fluorescent dyes, quenchers, or other reporter molecules. For example, the development of bifunctional fluorescent probes that can be attached to proteins via click chemistry with unnatural amino acids demonstrates a sophisticated approach to protein labeling. nih.gov A similar strategy could be employed with DL-5-Fluorolysine.
Covalent Modification Strategies for Modulating Biochemical Interactions
The strategic incorporation of DL-5-fluorolysine into peptides or small molecules opens avenues for the development of sophisticated tools to probe and modulate biochemical interactions. The fluorine atom can serve as a subtle yet powerful modulator of binding affinity and selectivity, and the lysine side chain provides a versatile handle for further chemical derivatization.
One key strategy involves the use of DL-5-fluorolysine as a warhead for creating covalent inhibitors. The ε-amino group of the lysine side chain can be functionalized with various reactive groups, such as sulfonyl fluorides or Michael acceptors, to target nucleophilic residues (e.g., serine, threonine, or cysteine) in the active site of an enzyme. The fluorine atom at the 5-position can influence the reactivity of the warhead and the binding pose of the inhibitor within the active site. For instance, a peptide containing 5-fluorolysine could be derivatized with an aryl-sulfonyl fluoride (B91410) to create a probe for identifying and characterizing protein-protein interactions. nih.gov
Another approach is to utilize DL-5-fluorolysine for the development of fluorescent probes. The ε-amino group can be readily labeled with a variety of fluorophores, such as fluorescein (B123965) or coumarin (B35378) derivatives. nih.govnih.gov The resulting fluorescently labeled 5-fluorolysine can be incorporated into peptides or other biomolecules to study their localization, trafficking, and interactions within living cells. The fluorine atom can also serve as a sensitive 19F NMR probe to monitor changes in the local environment of the labeled molecule upon binding to its target. acs.org
Table 1: Potential Covalent Modification Strategies for DL-5-Fluorolysine
| Modification Strategy | Reactive Group Attached to ε-Amino Group | Target Residue/Application | Potential Impact of 5-Fluoro Group |
| Covalent Inhibition | Aryl-sulfonyl fluoride | Serine, Threonine, Cysteine, Lysine | Modulates reactivity and binding affinity |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Bioimaging, FRET studies | 19F NMR probe, modulates fluorophore environment |
| Peptide Stapling | Michael acceptor (e.g., acrylamide) | Intramolecular cyclization | Influences peptide conformation and stability |
| Bioconjugation | Azide or alkyne for "click" chemistry | Attachment to other biomolecules | Provides a bioorthogonal handle |
Development of Analytical Methods for Synthetic Intermediates and Final Products of this compound
The successful synthesis and application of this compound rely on robust analytical methods to monitor reaction progress, characterize intermediates, and confirm the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. For the analysis of DL-5-Fluorolysine and its synthetic intermediates, reversed-phase HPLC is a suitable method. Due to the polar nature of amino acids, derivatization is often necessary to enhance retention and detection sensitivity. Pre-column derivatization with reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) allows for sensitive fluorescence detection. nih.govnih.govuva.es A typical HPLC method would utilize a C18 column with a gradient elution system composed of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com
Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is an indispensable tool for the structural confirmation of DL-5-Fluorolysine and its intermediates. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like amino acids. The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, and tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that confirm the structure. The fragmentation of fluorinated amino acids can provide specific information about the location of the fluorine atom. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the unambiguous structural elucidation of this compound and its precursors. 1H NMR and 13C NMR will provide information about the carbon-hydrogen framework of the molecule. Of particular importance is 19F NMR, which is a highly sensitive technique for fluorine-containing compounds. The 19F chemical shift is very sensitive to the local electronic environment, providing a unique signature for the fluorinated compound and allowing for the detection of subtle structural changes. ucsb.edubiophysics.orghuji.ac.ilwikipedia.org The coupling between fluorine and adjacent protons (19F-1H coupling) in the 1H NMR spectrum can also be used to confirm the position of the fluorine atom.
Table 2: Analytical Methods for this compound
| Analytical Technique | Purpose | Key Parameters/Observations |
| HPLC | Purity assessment, quantification | Column: C18 reversed-phase; Mobile Phase: Gradient of aqueous buffer and acetonitrile/methanol; Detection: UV or Fluorescence (with derivatization) |
| LC-MS | Molecular weight determination, structural confirmation | Ionization: Electrospray (ESI); Analysis: MS and MS/MS for fragmentation patterns |
| 1H NMR | Structural elucidation | Chemical shifts and coupling constants of protons |
| 13C NMR | Structural elucidation | Chemical shifts of carbon atoms |
| 19F NMR | Confirmation of fluorination, purity | Characteristic chemical shift for the fluorine atom, sensitive to the chemical environment |
A plausible, though not explicitly documented, synthetic route to this compound could commence from a readily available starting material such as 2-amino-6-hydroxyhexanoic acid. The synthetic strategy would involve the protection of the amino and carboxylic acid functionalities, followed by the key fluorination step, and subsequent deprotection to yield the final product.
A potential multi-step synthesis is outlined below:
Protection of the Amino and Carboxyl Groups: The starting material, 2-amino-6-hydroxyhexanoic acid, would first have its α-amino and carboxylic acid groups protected to prevent unwanted side reactions in subsequent steps. A common protection strategy involves the formation of a Boc-protected amino acid methyl ester.
Fluorination of the Hydroxyl Group: The hydroxyl group at the 6-position (which would be the 5-position in the final lysine analogue) can be converted to a fluorine atom using a nucleophilic fluorinating agent. A common method is to first convert the alcohol to a good leaving group, such as a tosylate or mesylate, followed by displacement with a fluoride source like potassium fluoride or a tetraalkylammonium fluoride. nih.govbeilstein-journals.org
Deprotection: The final step involves the removal of the protecting groups from the α-amino and carboxylic acid functionalities. This is typically achieved by acid-catalyzed hydrolysis to yield this compound.
An alternative approach could involve the electrophilic fluorination of a suitable lysine precursor. wikipedia.org However, controlling the regioselectivity of the fluorination on the lysine side chain can be challenging.
Table 3: Plausible Synthetic Intermediates for this compound
Biochemical and Cellular Mechanisms of Dl 5 Fluorolysine Hydrochloride Action
Enzymatic Interactions and Modulatory Effects of DL-5-Fluorolysine Hydrochloride
The introduction of a fluorine atom in DL-5-fluorolysine alters its chemical properties in a way that can influence its interaction with enzyme active sites. This section explores the specifics of these interactions, from binding kinetics to potential irreversible inhibition.
The recognition and binding of DL-5-fluorolysine to enzyme active sites are governed by its structural similarity to the natural substrate, L-lysine. Enzymes that process lysine (B10760008) are the primary targets for interaction. A notable example is lysine 5,6-aminomutase (5,6-LAM), a complex enzyme dependent on both pyridoxal-5'-phosphate (PLP) and adenosylcobalamin (AdoCbl) cofactors. mdpi.comwikipedia.org
The binding of a substrate to 5,6-LAM induces a significant conformational change, transitioning the enzyme from an "open" to a "closed" state. mdpi.comwikipedia.org This change brings the two cofactors, which are initially separated by a considerable distance, into close proximity to facilitate the catalytic reaction. wikipedia.org As an analogue of lysine, 5-fluorolysine is recognized by the active site of 5,6-LAM and is proposed to bind in a similar manner, forming an external aldimine linkage with the PLP cofactor. wikipedia.orgresearchgate.net This binding is a prerequisite for any subsequent catalytic or inhibitory activity. Computational studies have been employed to model the docking of 5-fluorolysine into the active site of 5,6-LAM, providing insights into the specific molecular interactions that stabilize the enzyme-substrate complex. mdpi.com
Table 1: Investigated Enzyme Interactions with Fluorinated Lysine Analogues
| Enzyme | Fluorinated Analogue | Type of Interaction | Reference |
|---|---|---|---|
| Lysine 5,6-aminomutase (5,6-LAM) | 5-Fluorolysine | Alternative Substrate | mdpi.comwikipedia.org |
| L-lysine decarboxylase (LDC) | α-(2'Z-fluoro)vinyllysine | Suicide Inactivator | unl.edu |
| Inducible Nitric Oxide Synthase (iNOS) | 5-Fluorinated L-lysine analogues | Competitive Inhibitor | researchgate.netnih.gov |
| Lysine Decarboxylase | α-Difluoromethyl-lysine | Inhibitor | google.com |
DL-5-Fluorolysine acts as a substrate mimic, competing with the natural substrate, L-lysine, for binding to the active site of enzymes. This property makes it a potential competitive inhibitor. Research on fluorinated lysine analogues has demonstrated the effectiveness of this approach. For instance, 5-fluorinated L-lysine analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov These compounds were found to be selective iNOS inhibitors, highlighting the potential of fluorination in developing specific enzyme inhibitors. nih.govchem960.com
A suicide substrate, or mechanism-based inactivator, is an unreactive molecule that is transformed by the catalytic action of a specific enzyme into a reactive species that then irreversibly inactivates the enzyme. While direct evidence for DL-5-fluorolysine acting as a suicide substrate is not extensively documented, the behavior of other fluorinated lysine analogues suggests this as a plausible mechanism for certain enzymes.
For example, L-α-(2'Z-fluoro)vinyllysine has been identified as a suicide inactivator of L-lysine decarboxylase (LDC). unl.edu The proposed mechanism involves the enzymatic decarboxylation of the analogue, followed by the release of a fluoride (B91410) ion, which leads to the formation of a reactive species that covalently modifies and inactivates the enzyme. unl.edu Another relevant example is 4-thia-lysine, which acts as a suicide inhibitor for lysine 5,6-aminomutase by forming persistent radical species that block the active site. acs.org
Computational studies on 5-fluorolysine as an alternative substrate for 5,6-LAM have shown that it has the potential to accumulate a substrate radical during the reaction. mdpi.comwikipedia.org This is significant because the stabilization and detection of such radical intermediates are crucial for understanding the enzyme's catalytic cycle. wikipedia.orgresearchgate.net The formation of a stable radical from 5-fluorolysine could potentially lead to the inactivation of the enzyme, a characteristic of suicide substrates.
Allosteric modulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. Currently, there is a lack of specific research findings in the public domain that demonstrate or suggest that this compound functions as an allosteric modulator for any specific enzyme class. The primary mechanism of action reported for fluorinated lysine analogues is their direct interaction with the active site as either competitive inhibitors or mechanism-based inactivators.
Impact on Amino Acid Metabolism and Related Biochemical Pathways
By interacting with key enzymes, DL-5-fluorolysine and its analogues can significantly interfere with the normal metabolic pathways of lysine.
DL-5-Fluorolysine can disrupt lysine metabolism primarily by affecting catabolic pathways. One of the key enzymes in lysine degradation in some bacteria is lysine decarboxylase, which converts lysine to cadaverine. google.comnih.gov As previously mentioned, fluorinated lysine analogues like α-difluoromethyl-lysine can inhibit this enzyme. google.com By blocking this step, these analogues can alter the biochemical landscape of the cell, potentially impacting processes that rely on the products of lysine catabolism.
Furthermore, the interaction of 5-fluorolysine with lysine 5,6-aminomutase, an enzyme involved in the fermentation of D-lysine in organisms like Clostridium sticklandii, points to another point of interference in lysine metabolism. mdpi.comwikipedia.org By acting as an alternative substrate, 5-fluorolysine can enter the metabolic pathway and potentially lead to the formation of aberrant or non-functional metabolites, or it could stall the pathway altogether if subsequent enzymes cannot process the fluorinated intermediate. The study of how these fluorinated analogues are processed by downstream enzymes in the lysine degradation pathway is an area for further investigation.
Perturbation of Protein Synthesis and Post-Translational Modification Processes
There is currently no direct evidence from experimental studies detailing how this compound perturbs protein synthesis or post-translational modifications. As a lysine analogue, it is plausible that it could act as a competitive inhibitor of lysyl-tRNA synthetase, the enzyme responsible for charging tRNA with lysine. This could potentially lead to a reduction in the rate of protein synthesis due to a decrease in available lysyl-tRNA.
Furthermore, were this compound to be mistakenly incorporated into nascent polypeptide chains in place of lysine, it could have significant consequences for protein structure and function. The high electronegativity of the fluorine atom would alter the local electronic environment of the amino acid side chain, potentially disrupting critical hydrogen bonds and electrostatic interactions that are essential for proper protein folding and stability.
Post-translational modifications (PTMs) that occur on lysine residues, such as acetylation, methylation, ubiquitination, and SUMOylation, are crucial for regulating a vast array of cellular processes. The presence of a fluorine atom at the 5-position of the lysine side chain could sterically hinder or electronically disfavor the enzymatic reactions that mediate these modifications. However, without specific studies, the extent to which this compound affects these PTM pathways remains speculative.
Influence on Metabolic Flux and Intermediary Metabolism
The influence of this compound on metabolic flux and intermediary metabolism is another area lacking direct research. As an amino acid analogue, its primary metabolic impact would likely be on pathways involving lysine catabolism. Lysine degradation in most organisms proceeds through either the saccharopine or pipecolate pathway. This compound could potentially inhibit key enzymes in these pathways, leading to an accumulation of upstream metabolites and a depletion of downstream products.
For instance, the initial steps of lysine catabolism often involve enzymes that recognize the ε-amino group and the α-carbon backbone. The fluorinated analogue might act as a substrate or an inhibitor for these enzymes. If it acts as an inhibitor, it could disrupt the flow of carbon and nitrogen from lysine into the tricarboxylic acid (TCA) cycle and other central metabolic pathways.
Cross-Talk with Other Cellular Metabolic Networks
Given the central role of lysine metabolism in cellular bioenergetics and biosynthesis, any perturbation by this compound would inevitably have cascading effects on other metabolic networks. For example, the catabolism of lysine contributes to the pool of acetyl-CoA, a critical node in metabolism that links glycolysis, fatty acid oxidation, and the TCA cycle. Inhibition of lysine degradation could therefore impact cellular energy production and the synthesis of lipids and other essential biomolecules.
Moreover, the pathways of amino acid metabolism are intricately interconnected. A block in lysine metabolism could lead to feedback inhibition or activation of other amino acid biosynthetic or catabolic pathways as the cell attempts to maintain metabolic homeostasis. The specific nature of this cross-talk in the presence of this compound is an open area for investigation.
Cellular Uptake and Intracellular Distribution of this compound
The mechanisms by which cells internalize and distribute this compound are fundamental to understanding its potential biological effects.
Characterization of Transporter-Mediated Uptake Mechanisms
Amino acids are typically transported into cells by a variety of specialized transporter proteins. It is highly probable that this compound, as a lysine analogue, would be a substrate for one or more of the cationic amino acid transporters (CATs) or other broad-specificity amino acid transporters. Competitive inhibition studies with radiolabeled lysine or other known substrates of these transporters could elucidate the specific transporters involved in its uptake. The affinity and transport kinetics of this compound for these transporters would be critical determinants of its intracellular concentration and subsequent biological activity.
Intracellular Compartmentalization and Organelle-Specific Accumulation
Once inside the cell, the intracellular fate of this compound is unknown. It could remain in the cytoplasm, be actively transported into organelles such as mitochondria or the nucleus, or be incorporated into proteins. The distribution would depend on the presence of specific transporters on organellar membranes and the metabolic state of the cell. For example, if it is a substrate for mitochondrial amino acid transporters, it could accumulate in the mitochondrial matrix and potentially interfere with mitochondrial metabolism. Elucidating the subcellular localization of this compound is crucial for identifying its specific molecular targets and mechanisms of action.
Investigations into Intracellular Processing and Biotransformation
The intracellular fate of this compound, a synthetic analog of the essential amino acid L-lysine, is a critical area of investigation for understanding its biochemical and cellular effects. While direct and extensive research specifically detailing the complete metabolic pathway of this compound is not widely documented in publicly available scientific literature, its biotransformation can be inferred by examining the established metabolic routes of its parent molecule, lysine, and considering the influence of the fluorine substituent.
The catabolism of lysine in mammals primarily occurs through two main pathways: the saccharopine pathway and the pipecolate pathway. wikipedia.orgnih.gov These pathways are responsible for the breakdown of lysine, ultimately leading to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov The enzymes involved in these pathways are highly specific, and the introduction of a fluorine atom at the 5-position of the lysine side chain is expected to significantly impact their activity.
The Saccharopine Pathway
The saccharopine pathway is the major route for lysine degradation in most tissues. nih.govontosight.ai It involves a series of enzymatic reactions, primarily occurring in the mitochondria. nih.gov
Table 1: Key Enzymes and Reactions in the Saccharopine Pathway
| Step | Enzyme | Substrate(s) | Product(s) | Cellular Location |
| 1 | Lysine-α-ketoglutarate reductase (LKR) | L-Lysine, α-ketoglutarate, NADPH | Saccharopine, NADP+ | Mitochondria |
| 2 | Saccharopine dehydrogenase (SDH) | Saccharopine, NAD+ | L-glutamate, α-aminoadipate-δ-semialdehyde, NADH | Mitochondria |
| 3 | α-Aminoadipate aminotransferase | α-aminoadipate-δ-semialdehyde | α-aminoadipate | Mitochondria |
| 4 | α-Aminoadipate reductase | α-aminoadipate | α-aminoadipoyl-AMP, α-aminoadipate-δ-semialdehyde | Mitochondria |
| 5 | Further catabolism | α-aminoadipate-δ-semialdehyde | Acetyl-CoA | Mitochondria |
The initial and rate-limiting step of this pathway is catalyzed by lysine-α-ketoglutarate reductase (LKR). The presence of a highly electronegative fluorine atom at the 5-position of this compound could potentially alter the electronic properties of the substrate, thereby affecting its binding to the active site of LKR and subsequent reduction. It is plausible that DL-5-Fluorolysine may act as a poor substrate or even an inhibitor of this enzyme.
The Pipecolate Pathway
The pipecolate pathway is another significant route for lysine catabolism, particularly in the brain. nih.gov This pathway involves the conversion of lysine to pipecolic acid, which is then further metabolized.
Table 2: Key Enzymes and Reactions in the Pipecolate Pathway
| Step | Enzyme | Substrate(s) | Product(s) | Cellular Location |
| 1 | L-lysine-2-monooxygenase | L-Lysine | 2-oxo-L-lysine | Peroxisomes |
| 2 | Spontaneous cyclization | 2-oxo-L-lysine | Δ¹-piperideine-2-carboxylate | Peroxisomes |
| 3 | Δ¹-Piperideine-2-carboxylate reductase | Δ¹-piperideine-2-carboxylate, NADPH | L-Pipecolate, NADP+ | Peroxisomes |
| 4 | L-Pipecolate oxidase | L-Pipecolate | Δ¹-piperideine-6-carboxylate | Peroxisomes |
| 5 | Further catabolism | Δ¹-piperideine-6-carboxylate | α-aminoadipate | Mitochondria |
The initial steps of the pipecolate pathway are also subject to potential alteration by the fluorine substitution in this compound. The enzymatic activity of L-lysine-2-monooxygenase could be hindered, leading to a reduced formation of the subsequent intermediates.
Potential Biotransformation of this compound
Given the lack of specific studies, the biotransformation of this compound remains largely theoretical. Two primary possibilities exist:
Limited or No Metabolism: The C-F bond is exceptionally strong and not easily cleaved by most cellular enzymes. It is highly probable that this compound is metabolically stable and is not readily degraded by the canonical lysine catabolic pathways. In this scenario, the compound would likely be incorporated into proteins or remain as a free amino acid analog within the cell until it is cleared.
Altered Metabolism: While complete degradation is unlikely, some enzymatic modification might occur. For instance, enzymes with broader substrate specificity might be able to act on the amino or carboxyl groups of the molecule, leading to modified forms of 5-fluorolysine. However, without experimental evidence, the identity of such metabolites is purely speculative.
Structure Activity Relationship Sar Studies of Dl 5 Fluorolysine Hydrochloride and Its Analogues
Elucidation of Key Structural Features for Biological Activity
Understanding the specific contributions of stereochemistry, fluorine placement, and core functional groups is fundamental to explaining the biological profile of DL-5-Fluorolysine hydrochloride.
Chirality is a critical determinant of biological activity, as enzymes and receptors are themselves chiral entities, often exhibiting a high degree of stereospecificity. nih.govnih.gov DL-5-Fluorolysine has two chiral centers, at the α-carbon (C2) and at the fluorine-bearing carbon (C5), giving rise to four possible stereoisomers (L-threo, D-threo, L-erythro, and D-erythro). The spatial arrangement of the functional groups in each isomer significantly affects its ability to fit into the binding site of a target protein.
The precise orientation of the amino group, carboxyl group, and the fluorinated side chain determines the potential for forming productive interactions. psu.edu For instance, the L-isomers of amino acids are typically the ones recognized by biological systems, and the uptake of amino acid analogues can be mediated by stereoselective transporters. nih.govnih.gov Studies on related chiral compounds have shown that only specific isomers display significant biological effects, suggesting that cellular uptake and target engagement are stereoselective processes. nih.gov Molecular modeling can help visualize how different isomers, such as the R- and S-configurations at the fluorinated carbon, dock into a target's active site, highlighting the importance of correct stereochemistry for optimal binding. nih.govpsu.edu
The introduction of a fluorine atom, with its high electronegativity and minimal steric bulk compared to a hydrogen atom, profoundly alters the electronic characteristics of the lysine (B10760008) side chain. psu.edu The position of this fluorine atom is a critical factor in determining the molecule's biological activity. psu.edunih.govnih.gov
Placing the fluorine atom at different carbons along the lysine backbone modulates the basicity (pKa) of the ε-amino group and the acidity of the α-carboxyl group. psu.edu
Fluorine at C-5: The strong electron-withdrawing effect of fluorine at the C-5 position significantly reduces the basicity of the nearby ε-amino group (at C-6). This change can drastically alter or abolish interactions with targets that rely on the positive charge of a protonated amine. psu.edu
Fluorine at C-4: Locating the fluorine atom at C-4 has a more moderate electronic effect on the terminal amino group, making 4-fluoro-lysine analogues potentially better mimics of natural lysine in certain biological systems. psu.edu For example, 4R-fluoro-L-NIL and 4,4-difluoro-L-NIL, which are 4-fluorinated L-lysine analogues, have been developed as selective inhibitors of inducible nitric oxide synthase (iNOS). psu.edunih.gov
Fluorine at C-3: Introduction of fluorine at the C-3 position would be expected to influence the α-amino and α-carboxyl groups, increasing the acidity of the carboxyl and weakening the basicity of the α-amino moiety. psu.edu
The pattern of fluorination, such as mono- versus di-substitution, also plays a role. Difluorination, for instance, can further amplify the electronic effects and may also introduce subtle conformational constraints. psu.edu
Table 1: Influence of Fluorine Position on Lysine Analogue Properties
| Fluorine Position | Expected Impact on Functional Groups | Consequence for Biological Interaction |
| C-5 | Strong electron-withdrawing effect significantly lowers the pKa of the ε-amino group. psu.edu | May disrupt or alter ionic interactions required for binding to target proteins that recognize the positive charge of lysine. psu.edu |
| C-4 | Moderate electron-withdrawing effect with less impact on the terminal functional groups. psu.edu | Can serve as a closer isosteric and isoelectronic mimic of lysine, potentially preserving or enhancing binding affinity. psu.edunih.gov |
| C-3 | Influences the α-amino and α-carboxyl groups, increasing carboxyl acidity and decreasing α-amino basicity. psu.edu | Could affect peptide bond formation and the overall charge distribution at the N-terminus of a peptide chain. |
The α-amino and α-carboxyl groups are fundamental to the identity of DL-5-Fluorolysine as an amino acid and are primary points of interaction for molecular recognition. mdpi.com At physiological pH, these groups are typically ionized, forming a zwitterion with a positively charged ammonium (B1175870) group and a negatively charged carboxylate group. These charged moieties are critical for forming strong electrostatic interactions and hydrogen bonds with biological targets. mdpi.comnih.gov
Rational Design of this compound Analogues with Modified Properties
Building on SAR insights, researchers can rationally design analogues of this compound to achieve specific biological goals, such as enhanced potency, selectivity, or improved cellular uptake. nih.govresearchgate.net
Enhancing the specificity of a molecule for a particular enzyme or pathway is a key goal in drug design to minimize off-target effects. researchgate.net For DL-5-Fluorolysine analogues, this can be achieved by tailoring the structure to exploit unique features of the target's binding site.
Rational design strategies include:
Structure-Based Design: Using the three-dimensional structure of a target enzyme, analogues can be designed to maximize contacts with the active site. This could involve modifying the length or branching of the lysine side chain to fill a specific hydrophobic pocket or introducing functional groups that can form additional hydrogen or ionic bonds with specific residues in the target. researchgate.netucsf.edu
Remodeling Interaction Networks: Introducing mutations in the target enzyme can be used to understand key interactions. Conversely, the inhibitor can be modified to better match the existing interaction network of the desired target while clashing with the networks of off-targets. nih.gov
Exploiting Steric Hindrance: The size and shape of the analogue can be adjusted to fit snugly into the active site of the target enzyme but be too bulky to be accommodated by other enzymes. nih.govresearchgate.net For instance, adding a small substituent to the lysine backbone could create a "bump" that prevents binding to all but the intended target.
Table 2: Rational Design Strategies for Enhanced Enzyme Specificity
| Strategy | Description | Application to DL-5-Fluorolysine Analogues |
| Structure-Based Design | Utilizes the 3D structure of the target to design complementary ligands. researchgate.netnih.gov | Modify the fluorinated side chain to fit into a unique sub-pocket of the target enzyme. |
| Remodeling Interactions | Alters the ligand to optimize its interaction network (e.g., hydrogen bonds, ionic bonds) with the target. nih.gov | Adjust the position of fluorine or add other functional groups to create favorable electrostatic interactions specific to the target's active site. |
| Steric Hindrance | Designs analogues whose size and shape selectively fit the desired target, while being excluded from off-targets. nih.gov | Introduce bulky groups onto the lysine backbone that are tolerated by the target enzyme but cause steric clashes with other proteins. |
For a compound to be biologically active, it must often cross cell membranes to reach its intracellular target. The inherent polarity of amino acids can limit their passive diffusion across lipid bilayers. Fluorination itself can increase lipophilicity and thereby enhance membrane permeability. nih.govresearchgate.net
Several strategies can be employed to design derivatives with altered cellular permeability:
Prodrug Approach: The polar amino and carboxyl groups can be temporarily masked with lipophilic moieties. These groups are later cleaved by intracellular enzymes, releasing the active fluorolysine analogue inside the cell. This approach has been shown to boost the potency of other amino acid-based drugs by enhancing their ability to cross cell membranes. nih.gov
Targeting Transporters: Cells possess various amino acid transport systems that can be exploited for uptake. Analogues can be designed to be recognized and transported by specific systems. Since these transporters can be stereoselective, designing an analogue with the correct chirality is crucial for efficient uptake. nih.govnih.gov
Table 3: Strategies for Modifying Cellular Permeability of DL-5-Fluorolysine Analogues
| Strategy | Mechanism | Example |
| Prodrugs | Masking polar functional groups (e.g., carboxyl, amino) with lipophilic groups to increase passive diffusion. nih.gov | Esterification of the carboxyl group or acylation of the amino group. |
| Transporter Targeting | Designing the analogue to be a substrate for a specific amino acid transporter protein on the cell surface. nih.govnih.gov | Synthesizing stereochemically pure isomers known to be recognized by L-type amino acid transporters. |
| Lipophilicity Modulation | Increasing the nonpolar character of the molecule to enhance its partitioning into the lipid membrane. researchgate.netrsc.org | Introducing additional fluoroalkyl groups or other hydrophobic moieties onto the side chain. |
Computational Approaches in this compound SAR Analysis
Computational methods have become indispensable in modern drug discovery and chemical biology for predicting and rationalizing the SAR of novel compounds. These in silico techniques provide valuable insights into the molecular interactions governing biological activity, thereby guiding the design of more potent and selective analogues.
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to predict its binding mode within the active site of a target protein. This information is crucial for understanding the molecular basis of its activity and for designing modifications that could enhance its binding affinity. The process involves generating a three-dimensional model of this compound and "docking" it into the crystal structure of the target protein. nih.gov The resulting binding poses are then scored based on various energy functions to identify the most plausible interaction model.
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the this compound-protein complex over time. These simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. MD simulations can reveal key information about the stability of the complex, the role of water molecules in the binding interface, and the conformational changes that may occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For this compound and its analogues, a QSAR model can be developed by correlating various physicochemical descriptors of the molecules with their experimentally determined biological activities. mdpi.comresearchgate.net
These descriptors can be categorized into several types:
Electronic Descriptors: (e.g., partial atomic charges, dipole moment) which describe the electronic properties of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological Descriptors: which describe the connectivity of atoms in the molecule.
Once a statistically robust QSAR model is established, it can be used to predict the biological activities of newly designed analogues of this compound, thereby prioritizing the synthesis of compounds with the most promising profiles.
| QSAR Descriptor Type | Example Descriptor | Property Described |
| Electronic | Partial Atomic Charges | Distribution of electrons in the molecule |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity of the molecule |
| Topological | Wiener Index | Connectivity of atoms |
Virtual Screening for Predicted Biochemical Modulators
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govrsc.org In the case of this compound, if a specific protein target is known, virtual screening can be employed to identify other small molecules from vast chemical databases that are predicted to bind to the same target. nih.gov
The process typically involves two main approaches:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Large libraries of compounds are computationally docked into the active site of the target, and the best-scoring compounds are selected for further experimental validation. nih.gov
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach utilizes the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties.
Virtual screening can significantly accelerate the discovery of novel biochemical modulators by reducing the number of compounds that need to be screened experimentally, thereby saving time and resources.
Advanced Research Methodologies for Studying Dl 5 Fluorolysine Hydrochloride
Spectroscopic and Imaging Techniques in DL-5-Fluorolysine Hydrochloride Research
Spectroscopic and imaging methods provide invaluable insights into the molecular properties and interactions of this compound at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. In the context of this compound, NMR techniques, such as ¹H and ¹³C NMR, are employed to analyze its structure. mdpi.com Advanced NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between atoms, providing data on internuclear distances and the molecule's preferred conformation. mdpi.com By observing changes in chemical shifts and coupling constants upon interaction with biological macromolecules, such as enzymes or receptors, NMR can map binding sites and characterize the conformational changes that occur upon binding. mdpi.comnih.gov This information is critical for understanding the mechanism of action of this compound.
Mass Spectrometry-Based Approaches for Metabolic Profiling and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In the study of this compound, MS-based metabolomics plays a key role in identifying and quantifying the compound and its metabolites in biological samples. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the confident identification of metabolites by comparing experimental data with theoretical masses from databases. news-medical.net When coupled with liquid chromatography (LC-MS), it allows for the separation and detection of this compound and its metabolic products from complex biological matrices like serum or urine. nih.govresearchgate.net This approach, often referred to as metabolic profiling, is essential for studying the metabolic fate of the compound within an organism. nih.gov
Table 1: Applications of Mass Spectrometry in this compound Research
| Application | Description | Key Information Gained |
| Metabolic Profiling | Comprehensive analysis of metabolites in a biological sample to understand the metabolic pathways affected by this compound. nih.gov | Identification of metabolic pathways, potential biomarkers of effect. |
| Product Identification | Identification of the chemical structures of metabolites formed from this compound. | Understanding of the biotransformation and degradation pathways. |
| Pharmacokinetic Studies | Quantification of this compound and its metabolites over time in different biological compartments. | Data on absorption, distribution, metabolism, and excretion (ADME). |
Fluorescence Spectroscopy and Fluorescent Probe Applications
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the interactions of molecules. While this compound itself may not be fluorescent, it can be studied using fluorescent probes or by observing changes in the intrinsic fluorescence of interacting biomolecules, such as proteins containing tryptophan or tyrosine residues. creative-proteomics.com This method can provide information on binding affinities and conformational changes upon interaction. creative-proteomics.com Furthermore, fluorescently labeling this compound can enable its visualization within cells and tissues, providing insights into its cellular uptake and localization. researchgate.net The high sensitivity and real-time monitoring capabilities of fluorescence-based assays make them valuable for studying the kinetics of interactions. mdpi.com
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Target Complex Structures
To understand how this compound interacts with its biological targets at an atomic level, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable.
X-ray crystallography requires the formation of a well-ordered crystal of the target macromolecule in complex with this compound. By diffracting X-rays, the electron density of the complex can be determined, allowing for the precise mapping of the binding site and the specific interactions (e.g., hydrogen bonds, electrostatic interactions) between the compound and the target. drugtargetreview.com This detailed structural information is crucial for structure-based drug design. drugtargetreview.com
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large and flexible protein complexes that are difficult to crystallize. nih.govyoutube.com This technique involves flash-freezing the sample in a thin layer of vitreous ice and imaging individual particles with an electron microscope. youtube.com The resulting two-dimensional images are then computationally reconstructed into a three-dimensional model of the complex. youtube.com Cryo-EM can reveal the structure of this compound bound to its target, providing insights into its mechanism of inhibition or modulation. nih.gov
Table 2: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample Requirement | Well-ordered crystals | Purified sample in solution |
| Resolution | Typically higher (atomic) | Near-atomic resolution achievable nih.gov |
| Advantages | High-resolution structures, precise atomic coordinates | Can study large, flexible complexes; no need for crystallization nih.govnih.gov |
| Limitations | Crystallization can be a major bottleneck | Resolution can be lower for smaller proteins |
Cell-Based Assays and In Vitro Biochemical Models
Cell-based and in vitro biochemical assays are fundamental for characterizing the biological activity of this compound.
Enzyme Inhibition Assays and Kinetic Characterization
Enzyme inhibition assays are used to determine the ability of this compound to interfere with the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. nih.gov By varying the concentrations of both the substrate and this compound, detailed kinetic studies can be performed to determine key parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govmdpi.com This information is vital for understanding the potency and mode of action of the compound. mdpi.com
Table 3: Key Parameters Determined from Enzyme Inhibition Assays
| Parameter | Description | Significance |
| IC₅₀ | The concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov | A measure of the inhibitor's potency. |
| Kᵢ (Inhibition Constant) | The dissociation constant for the inhibitor-enzyme complex. nih.gov | A more fundamental measure of inhibitor affinity, independent of substrate concentration. |
| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive). mdpi.com | Provides insight into the inhibitor's binding site and mode of action. |
Cellular Pathway Perturbation Studies in Model Organisms (e.g., bacterial, yeast, insect cells)
The study of this compound, a synthetic analog of the essential amino acid lysine (B10760008), leverages various model organisms to understand its impact on cellular pathways. As an antimetabolite, it is designed to interfere with normal metabolic processes that utilize lysine. numberanalytics.comclevelandclinic.org The presence of fluorine, a highly electronegative atom, in place of hydrogen can drastically alter the molecule's properties, potentially leading to enzyme inhibition or incorporation into proteins, thereby disrupting their function. mdpi.comacs.org
Bacterial Systems: Bacteria are ideal for initial studies due to their rapid growth and well-characterized metabolic pathways. The lysine biosynthetic pathway is essential for most bacteria but absent in mammals, making its enzymes potential targets for antimicrobial agents. eolss.netnih.gov Introducing this compound to bacterial cultures, such as Escherichia coli, allows researchers to investigate its effects on growth and viability. Perturbations in the diaminopimelate (DAP) pathway, the primary route for lysine synthesis in most bacteria, can be monitored. nih.govresearchgate.netresearchgate.net For example, if the compound inhibits a key enzyme like dihydrodipicolinate synthase (DapA) or meso-diaminopimelate decarboxylase (LysA), it would lead to bacterial growth inhibition, which could be rescued by supplementing the medium with lysine, confirming the target pathway. nih.govnih.gov
Yeast Models: Yeast, such as Saccharomyces cerevisiae, serves as a simple eukaryotic model to study the effects of antimetabolites on cellular processes that are more complex than in bacteria, including signaling and cell cycle control. nih.govnih.gov Yeast models are particularly useful because their metabolism, especially their reliance on glycolysis in certain conditions, mimics that of some cancer cells. nih.gov Researchers can use yeast to study how this compound is transported into the cell, whether it is charged onto tRNA molecules by aminoacyl-tRNA synthetases, and if it is incorporated into newly synthesized proteins, potentially leading to widespread protein misfolding and cellular stress.
Reporter Gene Assays for Mechanistic Investigations
Reporter gene assays are powerful tools for dissecting the specific molecular mechanisms of a compound like this compound. promega.comdanaher.comwikipedia.org These assays work by linking a regulatory DNA sequence of interest (e.g., a gene promoter) to a gene that produces an easily detectable protein, such as luciferase or Green Fluorescent Protein (GFP). wikipedia.orgthermofisher.com The amount of reporter protein produced directly correlates with the activity of the promoter, providing a quantitative measure of gene expression changes in response to the compound. promega.combmglabtech.com
To investigate the mechanism of this compound, a researcher could design a reporter construct where the promoter of a key gene in the lysine biosynthesis pathway (e.g., lysA) is fused to a luciferase gene. wikipedia.org This construct is then introduced into host cells (e.g., bacteria or yeast).
If this compound acts by inhibiting an enzyme in the lysine pathway, it would lead to a depletion of intracellular lysine. Many bacterial amino acid biosynthesis pathways are regulated by feedback mechanisms; a lack of the final product (lysine) would typically cause the cell to upregulate the expression of the biosynthetic genes. In the reporter assay, this would be observed as an increase in light output from the luciferase enzyme. promega.com Conversely, if the compound or one of its metabolites directly repressed the promoter, a decrease in signal would be observed. Dual-reporter systems, which include a second, constitutively expressed reporter, are often used to normalize the results and control for non-specific effects on gene expression. bmglabtech.com
| Condition | Promoter Studied | Hypothetical Reporter Signal (Luminescence Units) | Interpretation |
| Control (No Compound) | lysA Promoter | 100 | Baseline expression of the lysine biosynthesis gene. |
| DL-5-Fluorolysine HCl | lysA Promoter | 850 | Compound likely causes lysine starvation, leading to strong upregulation of the lysA gene promoter. |
| DL-5-Fluorolysine HCl + Excess Lysine | lysA Promoter | 95 | External lysine supplementation satisfies the cell's requirement, repressing the lysA promoter and confirming the compound's specificity for the lysine pathway. |
This table presents hypothetical data from a luciferase-based reporter gene assay designed to test the mechanism of this compound.
Proteomic and Metabolomic Approaches to Elucidate this compound Effects
Identification of Protein Targets and Interaction Partners
To fully understand the biological effects of this compound, it is crucial to identify the specific proteins it interacts with. Chemical proteomics provides a suite of powerful techniques for this purpose. nih.govstanford.educolab.ws These methods aim to isolate and identify proteins that bind to a small molecule, revealing both its intended targets and potential off-target interactions that could be responsible for unforeseen effects. researchgate.net
One common approach is affinity chromatography . In this method, a derivative of this compound is synthesized with a linker arm attached to a solid support, such as a bead. nih.gov A lysate of cells (e.g., bacterial or human cells) is then passed over these beads. Proteins that have a binding affinity for the fluorolysine analog will stick to the beads, while all other proteins are washed away. The bound proteins can then be eluted and identified using high-resolution mass spectrometry. nih.govresearchgate.net
Another powerful technique is photoaffinity labeling . Here, the fluorolysine analog is modified with a photoreactive group (like a diazirine). nih.gov This probe is introduced to living cells or cell lysates, where it binds to its target proteins. Upon exposure to UV light, the photoreactive group becomes activated and forms a permanent, covalent bond with the nearest amino acid residues in the binding pocket. nih.govnih.gov This covalent linkage ensures that the protein-drug complex remains intact even under harsh purification conditions, allowing for robust identification of interaction partners.
| Potential Protein Target | Cellular Function | Rationale for Interaction | Identification Method |
| Lysyl-tRNA Synthetase | Charges tRNA with lysine for protein synthesis | As a lysine analog, the compound is a likely substrate or competitive inhibitor. | Affinity Chromatography |
| Lysine Transporters (e.g., LysP) | Import of lysine into the cell | The compound may compete with lysine for transport across the cell membrane. | Photoaffinity Labeling |
| Dihydrodipicolinate Synthase (DapA) | Key enzyme in lysine biosynthesis | The compound may act as a feedback inhibitor, mimicking lysine. | Affinity Chromatography |
| Aminotransferases | Amino acid metabolism | The fluorinated side chain may interact with enzymes that process amino acids. | Photoaffinity Labeling |
This table shows potential protein targets for this compound and the chemical proteomic methods that could be used for their identification.
Comprehensive Analysis of Metabolite Changes Induced by this compound
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By providing a functional snapshot of the cell's physiological state, it is an exceptionally powerful tool for understanding the effects of a drug or antimetabolite. nih.govplos.org Techniques like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify hundreds to thousands of metabolites simultaneously. nih.govmetwarebio.com
When cells are treated with this compound, the resulting perturbations in metabolic pathways can be precisely mapped. nih.gov For example, if the compound successfully inhibits an enzyme in the lysine biosynthesis pathway, metabolomic analysis would be expected to show a significant decrease in the concentration of lysine and all metabolites downstream of the inhibited step. Concurrently, there would be a detectable accumulation of the substrate of the inhibited enzyme and other upstream precursors. researchgate.net
This approach provides a direct functional readout of the compound's action. Beyond the immediate pathway, metabolomics can also uncover broader, systemic effects. For instance, a disruption in lysine metabolism could impact pathways that use lysine as a precursor, or it could trigger stress responses that alter central carbon metabolism or energy production, all of which would be reflected in the global metabolite profile. nih.gov
| Metabolite | Pathway | Observed Change (Hypothetical) | Interpretation |
| L-Lysine | Amino Acid Synthesis | ▼▼ Significant Decrease | Successful inhibition of the lysine biosynthesis pathway. |
| meso-Diaminopimelate (m-DAP) | Lysine Biosynthesis | ▼ Significant Decrease | Inhibition likely occurs at or before the final step (LysA). |
| L-Aspartate | Amino Acid Synthesis | ▲ Slight Increase | Accumulation of early precursors due to a downstream block. |
| Acetyl-CoA | Central Carbon Metabolism | ► No Change | Suggests the compound does not have an immediate off-target effect on central energy production. |
| Tryptophan | Amino Acid Synthesis | ► No Change | Demonstrates specificity of the compound for the lysine pathway over other amino acid pathways. |
This table illustrates hypothetical results from a metabolomics experiment on bacterial cells treated with this compound, indicating a specific block in the lysine synthesis pathway.
Application of Omics Technologies for Systems-Level Understanding
A true systems-level understanding of the effects of this compound is achieved by integrating multiple "omics" technologies. This approach combines genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels) to build a comprehensive model of the cellular response to the compound.
While proteomics identifies the direct binding partners of the compound, and metabolomics reveals the functional outcome of pathway inhibition, transcriptomics can show how the cell attempts to compensate for the chemical insult at the gene expression level. nih.gov For example, a transcriptomic analysis (e.g., using RNA-Seq) of cells treated with this compound might reveal the upregulation of genes encoding lysine transporters as the cell tries to scavenge more lysine from the environment. It might also show the induction of general stress response genes. nih.gov
By integrating these datasets, researchers can move beyond a linear cause-and-effect model. For instance, transcriptomic data might show that the mRNA for a specific enzyme is upregulated, but proteomic data could reveal that the protein level does not increase, perhaps due to translational inhibition or rapid degradation. Metabolomic data would then show the functional consequence of this discrepancy, such as the buildup of a particular substrate. This integrated approach can distinguish between a compound's primary mode of action and the cell's secondary, compensatory responses, providing a holistic view of its biological impact and helping to identify determinants of sensitivity or resistance. nih.gov
Emerging Research Directions and Future Perspectives on Dl 5 Fluorolysine Hydrochloride
Exploration of Novel Biochemical Targets for DL-5-Fluorolysine Hydrochloride
The introduction of a fluorine atom into the lysine (B10760008) structure can dramatically alter its biological activity, transforming it from a simple building block into a potent modulator of enzyme function. Researchers are actively investigating the potential of this compound to interact with and inhibit enzymes that utilize lysine as a substrate or rely on it for their catalytic mechanism.
One of the most promising areas of investigation is the L-lysine biosynthesis pathway (LBP), which is essential for bacterial growth and survival but absent in humans, making it an attractive target for new antibiotics. nih.gov The enzymes within this pathway, such as aspartokinase, dehydrogenase, aminotransferase, and epimerase, are potential targets for inhibition by this compound. nih.gov By mimicking lysine, the fluorinated analogue could bind to the active site of these enzymes, potentially leading to their inactivation and the disruption of bacterial viability. The unique electronic properties of the fluorine atom can lead to stronger binding interactions or altered enzymatic processing compared to the natural substrate.
Furthermore, post-translational modifications of lysine residues, such as acetylation and ubiquitylation, are critical for regulating protein function and cellular processes. researchgate.netfrontiersin.org this compound could serve as a tool to probe or even interfere with the enzymes responsible for these modifications, such as lysine acetyltransferases (KATs) and ubiquitin ligases. frontiersin.org The presence of fluorine could influence the recognition and processing of the lysine side chain by these enzymes, offering a novel way to study and potentially control these fundamental cellular signaling pathways.
Development of this compound as a Molecular Probe for Unraveling Biological Processes
The fluorine atom possesses unique spectroscopic properties that make it an excellent reporter for studying molecular interactions and dynamics. Specifically, the fluorine-19 (¹⁹F) isotope has a nuclear magnetic resonance (NMR) signal that is highly sensitive to its local chemical environment and has no background signal in biological systems. researchgate.netnih.gov This makes ¹⁹F NMR a powerful tool for investigating protein structure, folding, and interactions. researchgate.netnih.gov
By incorporating this compound into proteins, either through chemical synthesis or biosynthetic methods, researchers can introduce a ¹⁹F NMR probe at specific lysine positions. nih.gov This allows for the detailed study of:
Protein-Protein Interactions: The interaction of a protein containing DL-5-Fluorolysine with another protein can be monitored by observing changes in the ¹⁹F NMR spectrum of the fluorinated residue at the binding interface. rsc.orgrsc.org
Enzyme Mechanisms: For enzymes that act on lysine, incorporating DL-5-Fluorolysine can help to elucidate the catalytic mechanism by trapping enzyme-substrate intermediates or by reporting on the environment of the active site. drugbank.com
Moreover, if labeled with the radioactive isotope fluorine-18 (B77423) (¹⁸F), this compound can be used as a tracer in Positron Emission Tomography (PET) imaging. numberanalytics.com This would enable the non-invasive visualization and quantification of biological processes involving lysine in living organisms, with potential applications in oncology and neurology. numberanalytics.com
Integration of this compound Research with Synthetic Biology and Pathway Engineering
Synthetic biology aims to design and construct new biological parts, devices, and systems. The unique properties of fluorinated amino acids like this compound make them valuable tools for this field. nih.gov By expanding the genetic code, it is possible to incorporate such non-canonical amino acids into proteins in living cells. nih.gov This opens the door to creating proteins with novel functions and enhanced properties.
The integration of this compound into synthetic biology could lead to:
Engineered Proteins with Enhanced Stability: The introduction of fluorinated amino acids can significantly increase the thermal and chemical stability of proteins. rsc.orgnih.gov This is attributed to the high strength of the carbon-fluorine bond and the unique hydrophobic interactions of fluorinated side chains. nih.govnih.gov
Novel Biocatalysts: By strategically placing DL-5-Fluorolysine in an enzyme's active site, it may be possible to alter its substrate specificity or catalytic activity, creating novel biocatalysts for industrial applications. nih.gov
Pathway Engineering for Fluorinated Metabolites: Researchers are exploring the possibility of engineering metabolic pathways to produce fluorinated natural products. While challenging, the study of how organisms might process compounds like DL-5-Fluorolysine could provide valuable insights for these efforts. nih.gov
The development of biosynthetic methods for the site-specific incorporation of this compound into proteins is a key area of ongoing research, promising to unlock its full potential in synthetic biology. nih.gov
Potential Role of this compound Analogues in Chemical Probe Libraries for Early-Stage Biological Discovery
Chemical probe libraries are collections of small molecules used to explore biological systems and identify new drug targets. The development of libraries focused on specific amino acid residues, such as lysine, is a growing area of interest in chemical biology and drug discovery. pugetsound.edulifechemicals.com Lysine is an attractive target due to its abundance in proteins and its crucial role in various biological processes. researchgate.netlifechemicals.com
Analogues of this compound could be valuable additions to such libraries for several reasons:
Increased Diversity: Fluorination provides a way to systematically modify the properties of lysine, such as its basicity and hydrophobicity, leading to a more diverse set of probes. researchgate.net
Enhanced Binding Affinity and Selectivity: The unique electronic properties of fluorine can lead to more specific and potent interactions with target proteins. researchgate.net
Probing Lysine-Binding Sites: A library of fluorolysine analogues could be used to systematically probe the requirements of lysine-binding pockets in proteins, providing valuable information for the design of more potent and selective inhibitors. pugetsound.eduucsf.edu
By screening such libraries against various cellular targets, researchers can identify novel protein-ligand interactions and uncover new therapeutic opportunities.
Collaborative Research Opportunities and Interdisciplinary Approaches for Comprehensive Characterization
The full potential of this compound can only be realized through collaborative efforts that span multiple scientific disciplines. A comprehensive understanding of this compound requires a convergence of expertise from various fields.
| Discipline | Contribution to this compound Research |
| Organic Chemistry | Development of efficient and stereoselective synthetic routes to this compound and its analogues. rsc.orgnih.gov |
| Biochemistry & Enzymology | Characterization of the interactions between DL-5-Fluorolysine and its potential enzyme targets, including kinetic and mechanistic studies. nih.gov |
| Structural Biology (NMR, X-ray Crystallography) | Determination of the three-dimensional structures of proteins containing DL-5-Fluorolysine to understand the structural basis of its effects. researchgate.net |
| Molecular & Cell Biology | Investigation of the effects of DL-5-Fluorolysine on cellular processes, including cell growth, signaling, and gene expression. |
| Synthetic Biology & Protein Engineering | Development of methods for the biosynthetic incorporation of DL-5-Fluorolysine into proteins and the creation of novel proteins with enhanced properties. nih.govnih.gov |
| Medicinal Chemistry & Drug Discovery | Design and synthesis of DL-5-Fluorolysine-based compounds as potential therapeutic agents and their evaluation in disease models. numberanalytics.comnih.gov |
| Computational Chemistry | Modeling of the interactions between DL-5-Fluorolysine and its targets to guide experimental studies and the design of new analogues. |
Interdisciplinary collaborations are essential to bridge the gap between fundamental chemical synthesis and the complex biological applications of this compound. phdfinder.com Such partnerships will be instrumental in accelerating the translation of basic research findings into tangible benefits for medicine and biotechnology.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing DL-5-Fluorolysine hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves fluorination of lysine derivatives under controlled conditions (e.g., using fluorinating agents like Selectfluor®). Purity validation requires orthogonal analytical techniques:
- HPLC for quantifying impurities (e.g., residual solvents or unreacted precursors).
- NMR (¹H/¹³C) to confirm structural integrity, focusing on fluorine incorporation at the C5 position .
- Mass Spectrometry (MS) to verify molecular weight (C₆H₁₄N₂O₃·HCl, MW 198.19 g/mol) .
- Key Consideration : Include a stepwise purification protocol (e.g., recrystallization or column chromatography) in the experimental section to ensure reproducibility .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature Sensitivity : Accelerated degradation tests at 40°C vs. ambient conditions.
- pH Dependency : Solubility and stability in buffers (pH 2–9) using UV-Vis spectroscopy .
- Light Exposure : Monitor decomposition under UV/visible light via HPLC .
- Data Table :
| Condition | Degradation Rate (%/month) | Key Degradation Product |
|---|---|---|
| 4°C, dark | <1% | None detected |
| 25°C, light | 5.2% | 5-Keto-lysine |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA Hazard Communication Standard (29 CFR 1910.1200):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Emergency Response : Immediate rinsing with water for skin/eye contact and medical consultation for exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. HeLa) or fluorination efficiency .
- Dose-Response Curves : Replicate studies with standardized concentrations (e.g., 0.1–100 µM) to identify threshold effects.
- Orthogonal Assays : Validate antimicrobial or enzyme inhibition claims using both in vitro (e.g., MIC assays) and in silico (molecular docking) approaches .
Q. What strategies optimize the enantiomeric resolution of this compound for mechanistic studies?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol.
- Derivatization : Employ Marfey’s reagent to separate D/L isomers via HPLC .
- Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to lysine-specific enzymes (e.g., lysyl hydroxylase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Analysis : Corrogate electronic effects of fluorine substitution (e.g., Hammett constants) with inhibitory potency .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to optimize reaction parameters (temperature, solvent ratio).
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
- QC Metrics : Define acceptance criteria (e.g., ≥98% purity by HPLC, ≤0.1% heavy metals) .
Literature and Data Management
Q. How should researchers conduct systematic literature reviews on this compound?
- Methodological Answer :
- Database Selection : Use Scopus/PubMed with keywords: “this compound” + “synthesis,” “mechanism,” or “applications.”
- Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) and exclude non-English or non-academic sources .
- Data Extraction : Tabulate findings (e.g., biological assays, synthetic yields) for cross-study comparison .
Ethical and Reporting Standards
Q. What are the best practices for reporting this compound data to ensure reproducibility?
- Methodological Answer :
- MIAPE Guidelines : Disclose raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
- Experimental Details : Specify reagent grades (e.g., ACS vs. USP), equipment models, and software versions .
- Negative Results : Report failed experiments (e.g., low yields in fluorination) to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
